Decernotinib
Overview
Description
Decernotinib, also known as VX-509, is an experimental drug with high selectivity for Janus kinase 3 (JAK3). It was discovered through in-house screening of a chemical compound library . It demonstrates good efficacy in vivo in the rat host versus graft model (HvG) .
Synthesis Analysis
Decernotinib is a JAK3 selective inhibitor with a pyrrolo[2,3-b]pyridine scaffold. It was discovered based on the identification of such scaffold using inhibitory activity screening of a compound library against the kinase domain of JAK3 .
Molecular Structure Analysis
The molecular formula of Decernotinib is C18H19F3N6O. It has a molar mass of 392.378 Da and a mono-isotopic mass of 392.157257 Da . The structure of Decernotinib has been determined by X-ray diffraction .
Physical And Chemical Properties Analysis
Decernotinib has 7 hydrogen bond acceptors, 3 hydrogen bond donors, and 7 freely rotating bonds. It has a polar surface area of 96 Ų. Its ACD/LogP is 2.26, and its ACD/LogD (pH 7.4) is 2.51 .
Scientific Research Applications
Application in Rheumatoid Arthritis : Decernotinib is investigated as a potential treatment for RA. It works by disrupting cytokine signaling pathways within cells, a mechanism employed by JAK inhibitors or Jakinibs. A Phase IIb study highlighted its efficacy as a second-generation, JAK3-selective Jakinib (Gadina, Schwartz, & O’Shea, 2016).
Comparison with Other JAK Inhibitors : Decernotinib's efficacy was compared with other JAK inhibitors like tofacitinib and baricitinib. These inhibitors showed similar cytokine inhibition profiles at clinically meaningful doses, suggesting limited differentiation based on JAK pharmacology (Dowty et al., 2014).
Clinical Efficacy Evaluation : The clinical efficacy of new JAK inhibitors, including decernotinib, was reviewed. These drugs showed a fast, dose-dependent clinical improvement similar to approved drugs for RA. The study also reflected on adverse events and laboratory changes, emphasizing the need for critical evaluation in future trials (Westhovens, 2019).
Selective JAK Inhibitors in Development for RA : Decernotinib, along with other JAK inhibitors, is considered to have considerable potential as a disease-modifying anti-inflammatory drug for RA treatment. These inhibitors enable patients to achieve significant responses, though they differ in isoform specificity and potential side effects (Norman, 2014).
Discovery and Development of Decernotinib : The discovery process of decernotinib, identified as VX-509, is detailed. It was developed as a novel, potent, and selective JAK3 inhibitor showing good efficacy in vivo in a rat host versus graft model, demonstrating potential for treating a variety of autoimmune diseases (Farmer et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O/c1-3-17(2,16(28)25-10-18(19,20)21)27-13-6-8-23-15(26-13)12-9-24-14-11(12)5-4-7-22-14/h4-9H,3,10H2,1-2H3,(H,22,24)(H,25,28)(H,23,26,27)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUGUQWIHMTFJL-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241504 | |
Record name | Decernotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decernotinib | |
CAS RN |
944842-54-0 | |
Record name | VX 509 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944842-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decernotinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944842540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decernotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12566 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Decernotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-((2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl)amino)-2-methyl-N-(2,2,2-trifluoroethyl)butanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECERNOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZK2GP0RHK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.